4-{Imidazo[1,2-b]pyridazin-6-yl}-2-(pyrrolidine-1-carbonyl)morpholine
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Overview
Description
4-{Imidazo[1,2-b]pyridazin-6-yl}-2-(pyrrolidine-1-carbonyl)morpholine is a heterocyclic compound that has garnered significant interest in medicinal chemistry due to its potential therapeutic applications. The compound features an imidazo[1,2-b]pyridazine core, which is known for its biological activity, and a morpholine ring, which enhances its solubility and metabolic stability .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{Imidazo[1,2-b]pyridazin-6-yl}-2-(pyrrolidine-1-carbonyl)morpholine typically involves multi-step reactions starting from commercially available precursors. One common method involves the cyclization of a pyridazine derivative with an imidazole moiety under acidic or basic conditions. The morpholine ring is then introduced through a nucleophilic substitution reaction .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling the temperature, pH, and reaction time, as well as using catalysts to enhance the reaction rate. Purification steps such as recrystallization or chromatography are employed to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
4-{Imidazo[1,2-b]pyridazin-6-yl}-2-(pyrrolidine-1-carbonyl)morpholine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the morpholine ring can be replaced with other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its role in modulating biological pathways.
Medicine: Explored as a potential therapeutic agent for treating diseases such as cancer and inflammatory disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The compound exerts its effects by interacting with specific molecular targets and pathways. For instance, it has been shown to inhibit the activity of certain kinases, which are enzymes involved in cell signaling and regulation. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-b]pyridazine derivatives: These compounds share the imidazo[1,2-b]pyridazine core and exhibit similar biological activities.
Morpholine-containing compounds: These compounds have a morpholine ring, which enhances their solubility and stability.
Uniqueness
4-{Imidazo[1,2-b]pyridazin-6-yl}-2-(pyrrolidine-1-carbonyl)morpholine is unique due to its combination of the imidazo[1,2-b]pyridazine core and the morpholine ring. This combination provides a balance of biological activity and favorable pharmacokinetic properties, making it a promising candidate for drug development .
Properties
Molecular Formula |
C15H19N5O2 |
---|---|
Molecular Weight |
301.34 g/mol |
IUPAC Name |
(4-imidazo[1,2-b]pyridazin-6-ylmorpholin-2-yl)-pyrrolidin-1-ylmethanone |
InChI |
InChI=1S/C15H19N5O2/c21-15(18-6-1-2-7-18)12-11-19(9-10-22-12)14-4-3-13-16-5-8-20(13)17-14/h3-5,8,12H,1-2,6-7,9-11H2 |
InChI Key |
YZRYQZODZALTHC-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)C(=O)C2CN(CCO2)C3=NN4C=CN=C4C=C3 |
Origin of Product |
United States |
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